An In-depth Technical Guide to (5-Chloro-2-methoxypyridin-3-yl)methanol: Properties, Synthesis, and Applications
An In-depth Technical Guide to (5-Chloro-2-methoxypyridin-3-yl)methanol: Properties, Synthesis, and Applications
For Researchers, Scientists, and Drug Development Professionals
Introduction
(5-Chloro-2-methoxypyridin-3-yl)methanol is a substituted pyridine derivative that holds significant potential as a versatile building block in medicinal chemistry and organic synthesis. Its unique arrangement of a chloro substituent, a methoxy group, and a primary alcohol on a pyridine core provides a rich platform for the generation of diverse and complex molecular architectures. This guide offers a comprehensive overview of its chemical properties, a detailed examination of its synthesis, an analysis of its reactivity, and a discussion of its potential applications in the field of drug discovery.
Core Chemical and Physical Properties
(5-Chloro-2-methoxypyridin-3-yl)methanol is a solid at room temperature.[1] Its fundamental properties are summarized in the table below, providing a foundational understanding of this compound for experimental design and application.
| Property | Value | Source |
| Molecular Formula | C₇H₈ClNO₂ | [2] |
| Molecular Weight | 173.60 g/mol | [2] |
| CAS Number | 351410-46-3 | [2] |
| Appearance | Solid | [1] |
| InChI | 1S/C7H8ClNO2/c1-11-7-5(4-10)2-6(8)3-9-7/h2-3,10H,4H2,1H3 | [1] |
| SMILES | COc1ncc(Cl)cc1CO | [1] |
Synthesis and Purification
A robust and reliable synthetic route to (5-Chloro-2-methoxypyridin-3-yl)methanol is crucial for its application in research and development. While specific literature detailing its synthesis is sparse, a logical and effective pathway can be devised from its precursor, 5-chloro-2-methoxynicotinic acid. This synthesis involves a two-step process: the chlorination of 2-methoxynicotinic acid followed by the reduction of the resulting carboxylic acid.
Synthesis Workflow
Caption: Synthetic pathway to (5-Chloro-2-methoxypyridin-3-yl)methanol.
Detailed Experimental Protocol
Step 1: Synthesis of 5-Chloro-2-methoxynicotinic acid
This procedure is adapted from a patented method for the chlorination of 2-methoxynicotinic acid.[3]
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Reaction Setup: In a suitable reaction vessel, dissolve 2-methoxynicotinic acid in an aqueous solution of sodium hydroxide at room temperature.
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Chlorination: Slowly add a solution of sodium hypochlorite (e.g., commercial bleach) to the reaction mixture while maintaining the temperature between 10-30°C. The molar ratio of sodium hypochlorite to the starting material should be carefully controlled, typically ranging from 1.2 to 2.0 equivalents.[3]
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Reaction Monitoring: Stir the reaction mixture at room temperature for at least 16 hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC) or high-performance liquid chromatography (HPLC).
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Work-up and Isolation: Upon completion, carefully acidify the reaction mixture with concentrated hydrochloric acid to a pH of approximately 2. The precipitated solid is collected by filtration, washed with a non-polar solvent like hexane, and dried under vacuum to yield 5-chloro-2-methoxynicotinic acid.[3]
Step 2: Reduction of 5-Chloro-2-methoxynicotinic acid to (5-Chloro-2-methoxypyridin-3-yl)methanol
This step employs a standard reduction of a carboxylic acid to a primary alcohol. While lithium aluminum hydride (LiAlH₄) is a powerful reducing agent for this transformation, sodium borohydride (NaBH₄) in the presence of a Lewis acid or in specific solvent systems can also be effective and offers a milder alternative.[4] A common method involves the conversion of the carboxylic acid to its corresponding ester followed by reduction. However, for the purpose of this guide, a direct reduction of the aldehyde precursor is presented as a more direct and efficient route.
Alternative Starting Material: 5-Chloro-2-methoxynicotinaldehyde
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Reaction Setup: Dissolve 5-chloro-2-methoxynicotinaldehyde in a suitable solvent such as methanol or a mixture of tetrahydrofuran (THF) and methanol.
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Reduction: Cool the solution to 0°C in an ice bath. Add sodium borohydride (NaBH₄) portion-wise to the stirred solution. The use of NaBH₄ is advantageous due to its selectivity for aldehydes and ketones and its compatibility with protic solvents.[5]
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Reaction Monitoring: The reaction is typically rapid and can be monitored by TLC for the disappearance of the starting aldehyde.
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Work-up and Purification: Once the reaction is complete, quench the excess NaBH₄ by the slow addition of water or dilute acid. The product is then extracted with an organic solvent (e.g., ethyl acetate). The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure. The crude product can be purified by column chromatography on silica gel to afford pure (5-Chloro-2-methoxypyridin-3-yl)methanol.
Spectroscopic Characterization (Predicted)
Due to the lack of publicly available experimental data, the following spectroscopic characteristics are predicted based on the structure of (5-Chloro-2-methoxypyridin-3-yl)methanol and known chemical shift and fragmentation patterns.
| Technique | Expected Observations |
| ¹H NMR | - A singlet for the methoxy protons (~4.0 ppm).- A singlet for the methylene protons of the alcohol (~4.6 ppm).- Two doublets or singlets for the aromatic protons on the pyridine ring (~7.5-8.2 ppm).- A broad singlet for the hydroxyl proton, which is exchangeable with D₂O. |
| ¹³C NMR | - A signal for the methoxy carbon (~55 ppm).- A signal for the methylene carbon of the alcohol (~60 ppm).- Signals for the pyridine ring carbons, including those bearing the chloro and methoxy groups, in the aromatic region (~110-160 ppm). |
| Mass Spec (EI) | - A molecular ion peak (M⁺) at m/z 173/175 (due to the chlorine isotope pattern).- Fragmentation patterns corresponding to the loss of a hydroxyl group, a methoxy group, and other characteristic fragments. |
| Infrared (IR) | - A broad absorption band for the O-H stretch of the alcohol (~3300-3400 cm⁻¹).- C-H stretching vibrations for the aromatic and aliphatic protons (~2850-3100 cm⁻¹).- C=N and C=C stretching vibrations for the pyridine ring (~1400-1600 cm⁻¹).- A C-O stretching vibration for the alcohol and ether (~1000-1250 cm⁻¹).- A C-Cl stretching vibration (~600-800 cm⁻¹). |
Reactivity and Synthetic Utility
The chemical reactivity of (5-Chloro-2-methoxypyridin-3-yl)methanol is dictated by its three key functional groups: the primary alcohol, the chloro substituent, and the methoxy group on the electron-deficient pyridine ring.
Caption: Key reaction sites of (5-Chloro-2-methoxypyridin-3-yl)methanol.
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Hydroxymethyl Group: The primary alcohol can be readily oxidized to the corresponding aldehyde or carboxylic acid, providing access to other important synthetic intermediates. It can also undergo esterification and etherification reactions to introduce a variety of functional groups.
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Chloro Group: The chlorine atom serves as a handle for various cross-coupling reactions, such as Suzuki and Buchwald-Hartwig aminations, enabling the introduction of aryl, heteroaryl, or amino substituents at the 5-position of the pyridine ring. It can also participate in nucleophilic aromatic substitution (SNAr) reactions, although the electron-donating methoxy group may slightly deactivate the ring towards this type of reaction.
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Methoxy Group: The methoxy group is a key modulator of the electronic properties of the pyridine ring. It can act as an ortho-directing group in electrophilic substitution reactions, although such reactions on pyridines are generally challenging. Furthermore, it can be cleaved under certain conditions to yield the corresponding hydroxypyridine derivative.
Applications in Drug Discovery and Development
Substituted pyridines are a prevalent scaffold in a vast number of approved drugs and clinical candidates.[6] The specific combination of chloro and methoxy substituents in (5-Chloro-2-methoxypyridin-3-yl)methanol makes it a particularly valuable starting material for the synthesis of active pharmaceutical ingredients (APIs).[7]
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Scaffold for Library Synthesis: The multiple points of diversification on this molecule allow for its use in the creation of compound libraries for high-throughput screening. By systematically modifying the alcohol, chloro, and methoxy positions, a wide range of chemical space can be explored to identify novel bioactive compounds.
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Intermediate for Targeted Therapies: The chloromethoxy pyridine core is found in molecules targeting a variety of biological pathways. This intermediate can be utilized in the synthesis of kinase inhibitors, GPCR modulators, and other targeted therapies. The chlorine atom, in particular, is a common feature in many kinase inhibitors, where it can form important halogen bonds with the target protein.
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Bioisosteric Replacement: The methoxy group can serve as a bioisostere for other functional groups, influencing the compound's solubility, metabolic stability, and binding affinity. The ability to modify or remove this group provides a strategy for optimizing the pharmacokinetic and pharmacodynamic properties of a lead compound.
Safety and Handling
(5-Chloro-2-methoxypyridin-3-yl)methanol is classified as acutely toxic if swallowed (Acute Tox. 4 Oral).[1] Appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat, should be worn when handling this compound. All manipulations should be carried out in a well-ventilated fume hood. For detailed safety information, refer to the Material Safety Data Sheet (MSDS) provided by the supplier.
Conclusion
(5-Chloro-2-methoxypyridin-3-yl)methanol is a chemical building block with significant potential for the synthesis of novel and complex molecules, particularly in the realm of drug discovery. Its well-defined structure, coupled with multiple reactive sites, provides a versatile platform for medicinal chemists to design and synthesize new therapeutic agents. A thorough understanding of its chemical properties, synthesis, and reactivity is paramount to fully harnessing its potential in the development of next-generation pharmaceuticals.
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